2-pyridin-2-yl-3H-benzimidazol-5-amine
Overview
Description
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that contains both pyridine and benzimidazole moieties
Mechanism of Action
Target of Action
The primary target of 2-pyridin-2-yl-3H-benzimidazol-5-amine is Methionine aminopeptidase 2 (METAP2) . METAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes .
Mode of Action
The compound acts as an inhibitor of METAP2 . By binding to this enzyme, it prevents the removal of the initiator methionine from newly synthesized proteins, thereby affecting protein function and various cellular processes .
Biochemical Pathways
The inhibition of METAP2 by this compound affects the protein maturation process within the cell . This can lead to changes in the function of various proteins and influence numerous biochemical pathways.
Result of Action
The inhibition of METAP2 by this compound can lead to changes in the function of various proteins, affecting numerous cellular processes . For instance, it has been found to exhibit anti-fibrotic activities, potentially making it useful in the treatment of fibrotic diseases .
Biochemical Analysis
Biochemical Properties
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a chelating ligand, forming complexes with metal ions such as ruthenium . These complexes exhibit intriguing biological applications, including antimicrobial and anti-biofilm activities . The interaction of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine with metal ions enhances its stability and biological activity, making it a valuable compound in biochemical research.
Cellular Effects
The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-fibrotic activity by inhibiting collagen synthesis in hepatic stellate cells . Additionally, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine has shown potential in reducing collagen deposition in liver fibrosis models . These effects highlight the compound’s ability to regulate key cellular processes and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine involves its interactions with various biomolecules, including enzymes and proteins. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . By binding to the active site of the enzyme, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine prevents the hydroxylation of proline residues, thereby reducing collagen production. Additionally, this compound has been found to modulate gene expression by influencing the transcriptional activity of specific genes involved in fibrosis and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine exhibits good stability under physiological conditions, maintaining its biological activity over extended periods . The degradation of this compound can lead to the formation of inactive metabolites, which may reduce its efficacy in long-term applications .
Dosage Effects in Animal Models
The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing fibrosis and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting signals and post-translational modifications of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine direct it to these compartments, where it can exert its biological effects . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or benzimidazole derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzimidazole ring.
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine: Contains an imidazo[1,2-a]pyridine moiety instead of a benzimidazole ring.
Uniqueness
2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine is unique due to its specific combination of pyridine and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXYBZUPPBWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337459 | |
Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55396-63-9 | |
Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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